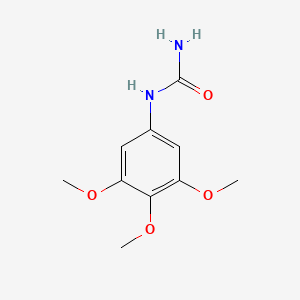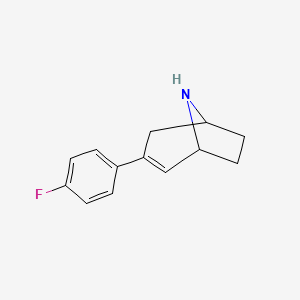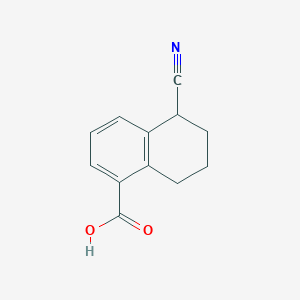![molecular formula C14H20BrNO3 B8523001 tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate](/img/structure/B8523001.png)
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxypropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-bromophenyl)-1-hydroxypropan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenylacetaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-(3-bromophenyl)-1-hydroxypropan-2-ylcarbamate can be scaled up using flow microreactor systems. This method allows for a more efficient and sustainable synthesis compared to traditional batch processes. The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a phenyl compound
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-bromophenyl)-1-hydroxypropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(3-chlorophenyl)-1-hydroxypropan-2-ylcarbamate
- Tert-butyl 2-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate
- Tert-butyl 2-(3-methylphenyl)-1-hydroxypropan-2-ylcarbamate
Uniqueness
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H20BrNO3 |
|---|---|
Peso molecular |
330.22 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(18)16-14(4,9-17)10-6-5-7-11(15)8-10/h5-8,17H,9H2,1-4H3,(H,16,18) |
Clave InChI |
SWLHDRKCODCUPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(CO)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-1,3-dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B8522934.png)
![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B8522938.png)











